molecular formula C42H53ClNO2PPd B8198126 Chloro(2-dicyclohexylphosphino-2',6'-diisopropoxy-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II)

Chloro(2-dicyclohexylphosphino-2',6'-diisopropoxy-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II)

Cat. No.: B8198126
M. Wt: 776.7 g/mol
InChI Key: NVVXJVMOIGXUGC-UHFFFAOYSA-M
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Description

Chloro(2-dicyclohexylphosphino-2',6'-diisopropoxy-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) is a complex organometallic compound featuring palladium as the central metal atom. This compound is known for its utility as a catalyst in various organic reactions, particularly in cross-coupling reactions that are pivotal in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of palladium(II) chloride with the appropriate ligands, such as 2-dicyclohexylphosphino-2',6'-diisopropoxy-1,1'-biphenyl and 2-(2'-amino-1,1'-biphenyl). The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, and solvents like dichloromethane or toluene are commonly used.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but is optimized for larger batch sizes and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: This compound is primarily used as a catalyst in cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi couplings. These reactions are essential for forming carbon-carbon bonds, which are fundamental in the construction of complex organic molecules.

Common Reagents and Conditions:

  • Suzuki-Miyaura Coupling: Typically involves the use of boronic acids or boronic esters, palladium catalyst, and a base (e.g., sodium carbonate).

  • Stille Coupling: Uses organotin compounds, palladium catalyst, and a suitable solvent (e.g., toluene).

  • Negishi Coupling: Involves organozinc reagents, palladium catalyst, and a solvent (e.g., THF).

Major Products Formed: The major products of these reactions are biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Chemistry: In synthetic organic chemistry, this compound is widely used for its efficiency in cross-coupling reactions, enabling the formation of complex molecules with high precision and yield.

Biology: The ability to create biologically active compounds through cross-coupling reactions makes this catalyst valuable in the synthesis of pharmaceuticals and natural products.

Medicine: The compound's role in drug discovery and development is significant, as it allows for the efficient synthesis of active pharmaceutical ingredients (APIs).

Industry: In the materials science industry, this catalyst is used to create advanced materials with specific properties, such as polymers and electronic materials.

Mechanism of Action

The mechanism by which this compound exerts its catalytic effect involves the coordination of the palladium center to the ligands, followed by oxidative addition, transmetalation, and reductive elimination steps. These steps facilitate the formation of carbon-carbon bonds in cross-coupling reactions.

Molecular Targets and Pathways: The molecular targets are the organic substrates involved in the cross-coupling reactions, and the pathways include the steps of oxidative addition, transmetalation, and reductive elimination.

Comparison with Similar Compounds

  • Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)): Another widely used palladium catalyst in cross-coupling reactions.

  • Pd(dppf)Cl2 (Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)): Known for its stability and efficiency in various cross-coupling reactions.

Uniqueness: Chloro(2-dicyclohexylphosphino-2',6'-diisopropoxy-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) is unique due to its specific ligand structure, which enhances its catalytic activity and selectivity in cross-coupling reactions compared to other palladium catalysts.

Properties

IUPAC Name

chloropalladium(1+);dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;2-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H43O2P.C12H10N.ClH.Pd/c1-22(2)31-27-19-13-20-28(32-23(3)4)30(27)26-18-11-12-21-29(26)33(24-14-7-5-8-15-24)25-16-9-6-10-17-25;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h11-13,18-25H,5-10,14-17H2,1-4H3;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVXJVMOIGXUGC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H53ClNO2PPd
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

776.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375325-68-0
Record name [2′-(Amino-κN)[1,1′-biphenyl]-2-yl-κC][[2′,6′-bis(1-methylethoxy)[1,1′-biphenyl]-2-yl]dicyclohexylphosphine-κP]chloropalladium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375325-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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